The synthesis of 2-oxopropyl 2-aminobenzoate can be achieved through various methods, primarily involving the reaction of 2-aminobenzoic acid with appropriate acylating agents. One notable method involves the following steps:
This method allows for the efficient formation of the ester linkage while maintaining the integrity of the amino group.
The molecular structure of 2-oxopropyl 2-aminobenzoate can be described as follows:
2-Oxopropyl 2-aminobenzoate participates in various chemical reactions, including:
The mechanism of action for compounds like 2-oxopropyl 2-aminobenzoate often involves:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure:
The applications of 2-oxopropyl 2-aminobenzoate are diverse:
2-Oxopropyl 2-aminobenzoate (CAS 130627-09-7) is a benzoate ester derivative with the systematic IUPAC name 2-oxopropyl 2-aminobenzoate. Its molecular formula is C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol. The structure features an ortho-aminobenzoate (anthranilate) moiety esterified with a 2-oxopropyl (pyruvyl) group. Key identifiers include:
CC(=O)COC(=O)C1=CC=CC=C1N [1] CC(=O)COC(=O)C1=CC=CC=C1N [1] RHEBHZMLKFWTOI-UHFFFAOYSA-N [1]The presence of both ester and amino groups creates a polar scaffold, enabling hydrogen bonding (N–H and C=O) and dipole interactions. Table 1: Structural Identifiers of 2-Oxopropyl 2-Aminobenzoate
| Property | Value |
|---|---|
| IUPAC Name | 2-Oxopropyl 2-aminobenzoate |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| CAS Registry Number | 130627-09-7 |
| Hydrogen Bond Donor Count | 1 (amino group) |
| Hydrogen Bond Acceptor Count | 4 (ester and ketone carbonyls) |
This compound is a solid at room temperature, though its exact melting point is unreported in available literature. Analogous esters like ethyl 2-[(2-oxopropyl)amino]benzoate (C₁₂H₁₅NO₃) exhibit liquid states, suggesting that 2-oxopropyl 2-aminobenzoate’s physical state may depend on crystalline packing [5]. Its solubility profile aligns with polar organic solvents:
NMR Spectroscopy (Predicted):A simulated ¹H NMR spectrum (200 MHz, DMSO-d₆) would show characteristic shifts:
IR Spectroscopy:Key absorptions include:
Mass Spectrometry:The electron ionization (EI) mass spectrum would display:
Table 2: Predicted NMR Assignments
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C3, C4, C5, C6) | 6.5–7.8 | Multiplet |
| –COO–CH₂– | 4.7 | Singlet |
| –CO–CH₃ | 2.2 | Singlet |
| –NH₂ | 5.9 | Broad singlet |
Density Functional Theory (DFT) simulations at the ωB97XD/6–311G++(d,p) level reveal electronic properties critical to reactivity. The frontier molecular orbitals show:
Table 3: Computed Electronic Properties
| Parameter | Gas Phase | Water | Ethanol | DMSO |
|---|---|---|---|---|
| HOMO Energy (eV) | -7.60 | -7.59 | -7.55 | -7.59 |
| LUMO Energy (eV) | -7.59 | -7.59 | -7.56 | -7.60 |
| HOMO-LUMO Gap (eV) | 0.01 | 0.001 | 0.013 | 0.003 |
| Dipole Moment (Debye) | 4.8 | 5.2 | 5.0 | 5.1 |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: